5-Bromothiophene-3-carbonitrile

Vue d'ensemble

Description

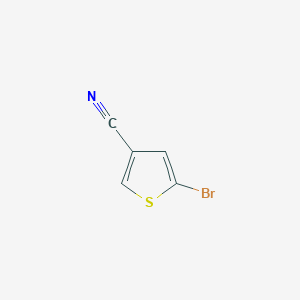

5-Bromothiophene-3-carbonitrile is an organic compound with the molecular formula C5H2BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a cyano group. One common method is the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atom.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction Reactions: Aminothiophene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Bromothiophene-3-carbonitrile serves as a versatile building block in organic synthesis. It is often utilized in the preparation of more complex molecules through various coupling reactions. Notably, it can participate in:

- Suzuki Coupling Reactions : This compound can be coupled with boronic acids to form biaryl compounds, which are essential in the development of advanced materials like organic semiconductors and light-emitting diodes (LEDs) .

- Stille Coupling Reactions : It can also be employed in Stille reactions, enabling the formation of carbon-carbon bonds that are crucial for constructing conjugated systems used in electronic applications .

Materials Science

The electronic properties of 5-bromothiophene derivatives make them suitable for applications in materials science:

- Organic Semiconductors : Compounds derived from this compound are investigated for their use in thin-film transistors (TFTs) and photovoltaic devices due to their high charge mobility and stability .

- Light Emitting Devices (LEDs) : The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency and color purity of organic LEDs .

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its biological activity:

- Antimicrobial Agents : Research indicates that nitrile-containing compounds can serve as precursors to biologically active diamidines, which exhibit broad-spectrum antimicrobial activity. These compounds have been effective against various protozoan diseases, including those caused by Trypanosoma cruzi .

- G-Quadruplex DNA Recognition : Some derivatives have demonstrated specific recognition capabilities towards G-quadruplex DNA structures, which are implicated in cancer biology and gene regulation .

Case Study 1: Synthesis of Bithiophene Derivatives

A study focused on synthesizing bithiophene derivatives from this compound highlighted its utility as a precursor. The synthesis involved a multi-step reaction sequence starting with the bromination of thiophenes followed by condensation reactions with various amines. The resulting bithiophene derivatives exhibited enhanced electronic properties suitable for semiconductor applications .

Another investigation assessed the biological activity of compounds derived from this compound against Trypanosoma cruzi. The study found that certain derivatives showed significant inhibitory effects, indicating potential as therapeutic agents for treating Chagas disease .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for biaryl compounds | Effective in Suzuki and Stille coupling reactions |

| Materials Science | Organic semiconductors and LEDs | High charge mobility; enhances device efficiency |

| Medicinal Chemistry | Antimicrobial agents and G-quadruplex recognition | Effective against protozoan diseases; potential cancer therapeutics |

Mécanisme D'action

The mechanism of action of 5-Bromothiophene-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, its mechanism of action would be determined by the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

- 5-Bromothiophene-2-carbonitrile

- 5-Bromothiophene-3-carboxylic acid

- 2-Bromo-3-thiophenecarboxylic acid

Comparison: 5-Bromothiophene-3-carbonitrile is unique due to the position of the bromine and cyano groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromothiophene-2-carbonitrile, the 3-carbonitrile derivative may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and materials science .

Activité Biologique

5-Bromothiophene-3-carbonitrile is a compound belonging to the thiophene family, which has gained attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHBrNS

- Molecular Weight: 188.05 g/mol

- CAS Number: 18792-00-2

This compound features a bromine atom at the 5-position and a cyano group at the 3-position of the thiophene ring, contributing to its reactivity and biological activity.

Thiophene derivatives, including this compound, exhibit various pharmacological effects through multiple mechanisms:

-

Anticancer Activity:

- Studies have shown that thiophene derivatives can inhibit cancer cell proliferation by interfering with tubulin assembly and disrupting microtubule functions. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines such as HeLa and L1210 .

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- Thiophene derivatives are also noted for their anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses.

Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibits tubulin assembly | |

| Antimicrobial | Effective against XDR Salmonella Typhi | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

-

Anticancer Studies:

A study evaluated the antiproliferative effects of various thiophene derivatives, including those related to this compound. The findings indicated that these compounds could significantly inhibit the growth of cancer cells with IC values ranging from submicromolar to micromolar levels across different cell lines . -

Antimicrobial Efficacy:

In a comparative study, several synthesized analogs of this compound were tested against resistant bacterial strains. The results highlighted that certain derivatives exhibited superior antibacterial activity compared to standard treatments, showcasing their potential as novel therapeutic agents .

Propriétés

IUPAC Name |

5-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMTJRCGWONCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570076 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-00-2 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.